Avadomide Hydrochloride

Description

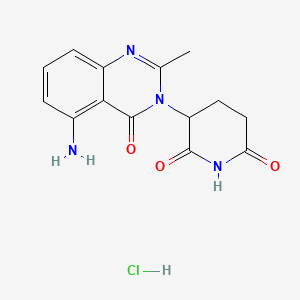

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1398053-45-6 |

|---|---|

Molecular Formula |

C14H15ClN4O3 |

Molecular Weight |

322.75 g/mol |

IUPAC Name |

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |

InChI Key |

BVJRNKXVSYLNFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Avadomide Hydrochloride: A Deep Dive into the Mechanism of Action of a Novel Cereblon E3 Ligase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avadomide (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a unique mechanism of action that results in potent antitumor and immunomodulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning avadomide's therapeutic activity, with a focus on its interaction with the Cereblon E3 ubiquitin ligase complex and the subsequent degradation of neosubstrate proteins. This document details the downstream signaling consequences, presents available quantitative data, outlines key experimental protocols for studying its mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Molecular Glue-Induced Protein Degradation

Avadomide functions as a "molecular glue," redirecting the activity of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex associated with Cereblon (CRBN). Cereblon acts as the substrate receptor for this complex. In its native state, the CRL4-CRBN complex ubiquitinates endogenous substrates, targeting them for proteasomal degradation. Avadomide binding to a specific pocket in Cereblon alters its substrate specificity, inducing the recruitment of proteins that are not typically recognized by the ligase.

The primary neosubstrates of the avadomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Upon recruitment, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex and subsequently targeted for rapid degradation by the 26S proteasome. The degradation of these master transcription factors is the pivotal event that triggers the dual antitumor and immunomodulatory activities of avadomide.

Avadomide Hydrochloride: A Technical Guide to Cereblon E3 Ligase Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, avadomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This targeted protein degradation leads to potent antitumor and immunomodulatory effects, making avadomide a promising therapeutic agent in oncology, particularly for hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][7][8] This technical guide provides an in-depth overview of the core mechanism of action, key experimental data, and detailed protocols relevant to the study of avadomide hydrochloride.

Core Mechanism of Action: Cereblon E3 Ligase Modulation

Avadomide acts as a "molecular glue," facilitating the interaction between the substrate receptor CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), and the neosubstrates Ikaros and Aiolos.[3][4][9] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[5][6]

The degradation of these key transcription factors has two major downstream consequences:

-

Direct Antitumor Effects: Ikaros and Aiolos are critical for the survival and proliferation of various B-cell malignancies.[4][6] Their degradation leads to cell cycle arrest at the G1 phase and apoptosis in cancer cells.[2][10] This effect has been observed in both activated B-cell like (ABC) and germinal center B-cell like (GCB) subtypes of DLBCL.[4][6]

-

Immunomodulatory Activity: The degradation of Ikaros and Aiolos in T cells results in the derepression of genes, including Interleukin-2 (IL-2).[1][9] This leads to enhanced T-cell and Natural Killer (NK) cell proliferation, activation, and cytokine production, thereby augmenting the anti-tumor immune response.[1][4][5] Avadomide has also been shown to increase the infiltration of immune cells into the tumor microenvironment.[5]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of avadomide.

Table 1: Clinical Pharmacodynamics of Avadomide in Peripheral Blood Mononuclear Cells (PBMCs)

| Dose Level | Median Aiolos Degradation in B cells (CD19+) | Median Aiolos Degradation in T cells (CD3+) | Time Point |

| 0.5 mg | Dose-dependent degradation observed | Dose-dependent degradation observed | 5 hours post-first dose |

| 3.0 mg | - | Maximized effect observed | - |

| 3.5 mg | Up to 100% degradation observed | - | - |

Data from a first-in-human Phase I study (NCT01421524) in patients with advanced malignancies.[1][11]

Table 2: Clinical Efficacy of Avadomide Monotherapy in Relapsed/Refractory DLBCL

| Patient Subgroup | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) |

| De novo R/R DLBCL (n=84) | 29% | 11% | - |

| Classifier-Positive DLBCL | 44% | 16% | 6 months |

| Classifier-Negative DLBCL | 19% | 5% | 1.5 months |

Data from a Phase 1 dose-expansion study (NCT01421524).[4][7] The gene expression classifier identifies tumors with high immune cell infiltration.[4]

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in cell lines treated with avadomide.

Materials:

-

Cell line of interest (e.g., DLBCL cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of avadomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).[6][12]

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

Cereblon Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of avadomide to Cereblon, often using a competitive assay format.

Materials:

-

Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)

-

A fluorescently labeled CRBN ligand (e.g., Thalidomide-Red)

-

An antibody that recognizes the tag on CRBN (e.g., anti-GST antibody labeled with a FRET donor like Europium cryptate)

-

This compound

-

Assay buffer

-

Low-volume 384-well white plates

Procedure:

-

Compound Dispensing: Dispense serial dilutions of avadomide or control compounds into the wells of a 384-well plate.

-

Reagent Addition:

-

Add the recombinant human GST-tagged CRBN protein to each well.

-

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a suitable HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal).

-

The binding of avadomide to CRBN will displace the Thalidomide-Red ligand, leading to a decrease in the FRET signal.

-

Plot the HTRF ratio against the concentration of avadomide and fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of avadomide required to inhibit 50% of the fluorescent ligand binding.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Avadomide Action

Caption: Avadomide-induced degradation of Ikaros/Aiolos and downstream effects.

Experimental Workflow for Assessing Avadomide Activity

Caption: Workflow for evaluating avadomide's in vitro activity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of direct antitumor and immunomodulatory activities, driven by the specific degradation of Ikaros and Aiolos, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of avadomide and other Cereblon E3 ligase modulators.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Avadomide Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits potent antitumor, antiangiogenic, and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory properties of Avadomide, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.

Core Mechanism of Action: Cereblon-Mediated Immunomodulation

Avadomide's primary mechanism of action involves binding to the protein Cereblon (CRBN), which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]

Ikaros and Aiolos are transcriptional repressors that play a crucial role in the development and function of B and T lymphocytes.[1][3] Their degradation by Avadomide leads to a cascade of downstream immunomodulatory effects.

Signaling Pathway Diagram

Caption: Avadomide's core mechanism of action.

Key Immunomodulatory Effects

The degradation of Ikaros and Aiolos by Avadomide results in several key immunomodulatory outcomes:

-

T-Cell and NK-Cell Activation: By degrading these transcriptional repressors, Avadomide leads to the derepression of genes such as the Interleukin-2 (IL-2) gene.[1] This results in enhanced IL-2 production, which is a potent cytokine that promotes the activation, proliferation, and effector function of T cells and Natural Killer (NK) cells.[1][6]

-

Cytokine Modulation: Avadomide has been shown to significantly increase the production of IL-2.[7] In combination with the anti-PD-1 antibody nivolumab, Avadomide synergistically enhances IL-2 production.[7]

-

Direct Antitumor Effects in B-Cell Malignancies: In neoplastic B cells, such as in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes.[3][4] This mimics an interferon response and results in apoptosis of the malignant cells.[4] This activity is observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3]

Preclinical Data

In Vitro Antiproliferative Activity

Avadomide has demonstrated potent antiproliferative activity across various DLBCL cell lines, independent of their cell-of-origin subtype.

| Cell Line Subtype | IC50 Range (µM) | Reference |

| ABC-DLBCL | 0.01 - 1.5 | |

| GCB-DLBCL | 0.01 - 1.5 |

Clinical Data

Avadomide has been evaluated in several clinical trials, demonstrating its safety and efficacy in various hematological malignancies.

Phase I Study in Advanced Malignancies (NCT01421524)

This first-in-human study evaluated Avadomide monotherapy in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[2][3]

Efficacy in NHL (n=5): [2]

| Response | Number of Patients |

| Complete Response (CR) | 1 |

| Partial Response (PR) | 2 |

| Overall Response Rate (ORR) | 60% |

Pharmacodynamic Effects: [2]

| Biomarker | Effect | Onset |

| Aiolos Degradation (Peripheral B and T cells) | Dose-dependent | Within 5 hours of the first dose (starting at 0.5 mg) |

Safety (Most Common Treatment-Emergent Adverse Events, TEAEs; ≥15%): [2]

| Adverse Event | Frequency |

| Fatigue | 44% |

| Neutropenia | 29% |

| Diarrhea | 15% |

Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001; NCT02031419)

This study evaluated Avadomide in combination with rituximab.[5]

Efficacy in DLBCL (n=27): [5]

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) | 40.7% |

| Median Duration of Response (mDOR) | 8.0 months |

Efficacy in Follicular Lymphoma (n=41): [5]

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) | 80.5% |

| Median Duration of Response (mDOR) | 27.6 months |

Safety (Most Common Grade 3/4 Avadomide-Related AEs): [5]

| Adverse Event | Frequency |

| Neutropenia | 55.9% |

| Infections/Infestations | 8.8% |

| Febrile Neutropenia | 7.4% |

Experimental Protocols

Assessment of Aiolos and Ikaros Degradation by Flow Cytometry

This protocol describes a representative method for quantifying the degradation of Ikaros and Aiolos in peripheral blood mononuclear cells (PBMCs) or cancer cell lines following Avadomide treatment.

Materials:

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ficoll-Paque for PBMC isolation

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Wash Buffer (e.g., PBS with 2% FBS)

-

Primary antibodies:

-

Anti-Aiolos (IKZF3) antibody (e.g., rabbit anti-human)

-

Anti-Ikaros (IKZF1) antibody (e.g., mouse anti-human)

-

-

Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 647 goat anti-mouse)

-

Cell surface marker antibodies (e.g., anti-CD3, anti-CD19)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., DLBCL cell lines or isolated PBMCs) at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of Avadomide or DMSO (vehicle control) for the desired time period (e.g., 2, 4, 8, 24 hours).

-

-

Cell Surface Staining:

-

Harvest and wash the cells with Wash Buffer.

-

Incubate cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Wash Buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

-

Wash the cells twice with 1X Perm/Wash Buffer.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cells in Perm/Wash Buffer containing the primary antibodies against Aiolos and Ikaros.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with Perm/Wash Buffer.

-

Resuspend the cells in Perm/Wash Buffer containing the fluorochrome-conjugated secondary antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Perm/Wash Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in Wash Buffer for analysis.

-

Acquire data on a flow cytometer.

-

Gate on the cell populations of interest (e.g., CD3+ T cells, CD19+ B cells).

-

Analyze the median fluorescence intensity (MFI) of the Aiolos and Ikaros staining in the treated versus control cells to determine the percentage of degradation.

-

Measurement of IL-2 Production by ELISA

This protocol outlines a general method for quantifying IL-2 secretion from T cells stimulated in the presence of Avadomide.

Materials:

-

Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

-

PBMCs isolated from healthy donors

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound

-

Cell culture medium

-

96-well ELISA plate

-

Plate reader

Protocol:

-

T-Cell Stimulation and Treatment:

-

Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well culture plate.

-

Pre-treat the cells with varying concentrations of Avadomide or DMSO for 1-2 hours.

-

Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Sample Collection:

-

Centrifuge the culture plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

-

ELISA Procedure (follow manufacturer's instructions):

-

Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated IL-2 detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve from the recombinant IL-2 dilutions.

-

Calculate the concentration of IL-2 in the cell culture supernatants based on the standard curve.

-

Determination of In Vitro Antiproliferative Activity (IC50)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of Avadomide on cancer cell lines.

Materials:

-

DLBCL cell lines

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed DLBCL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight to allow cells to adhere and stabilize.

-

-

Drug Treatment:

-

Prepare a serial dilution of Avadomide in cell culture medium.

-

Add the diluted Avadomide to the wells, ensuring a range of concentrations is tested (e.g., from 0.001 to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

Cell Viability Assay (example with CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the Avadomide concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I clinical trial of Avadomide.

Caption: A representative workflow for a Phase I clinical trial of Avadomide.

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the Cereblon-mediated degradation of Ikaros and Aiolos. This leads to potent T-cell and NK-cell activation and direct antitumor effects in B-cell malignancies. Preclinical and clinical data have demonstrated its activity and a manageable safety profile, both as a monotherapy and in combination with other agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of Avadomide and similar CELMoD compounds.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Spirulina (dietary supplement) - Wikipedia [en.wikipedia.org]

Avadomide Hydrochloride: A Technical Guide to Discovery and Development

Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), avadomide hydrochloride is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound.

Core Discovery and Mechanism of Action

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8] The degradation of Ikaros and Aiolos leads to two key downstream effects:

-

Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which shows preferential activity in the ABC subtype.[3][7]

-

Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]

Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.

Preclinical and Clinical Development

This compound's development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

| Formulation | Dose | Cmax (ng/mL) | AUC∞ (h·µg/L) | T½ (hours) |

|---|---|---|---|---|

| Avadomide HCl | 3 mg | 61.92 | 666.34 | 9.28 |

| Formulated Capsule | 3 mg | 83.96 | 774.86 | 8.39 |

Data from the CC-122-ST-001 study.[3]

Phase I Clinical Development

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

-

Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily in continuous 28-day cycles.[10]

-

Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]

-

Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤2 were eligible.[3]

-

Assessments: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs). Tumor assessments were performed at screening and during even-numbered cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

| Parameter | Result |

|---|---|

| MTD | 3.0 mg daily |

| NTD | 3.5 mg daily |

| Common TEAEs (≥15%) | Fatigue, Neutropenia, Diarrhea[10] |

| Grade ≥3 TEAEs | Occurred in 41% of patients[10] |

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10] |

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]

Caption: A simplified workflow for a Phase I clinical trial.

Pharmacodynamic Analysis

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10] This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

| Cell Type | Biomarker | Median Reduction from Predose |

|---|---|---|

| CD19+ B Cells | Aiolos | 59% |

| CD3+ T Cells | Aiolos | 45% |

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

Phase Ib/II Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).[7][12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

-

Study Design: A multi-center, open-label, dose-expansion study.[7]

-

Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[7]

-

Primary Endpoints: Safety and tolerability of the combination.[7]

-

Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[7][12] This supported the continued development of avadomide in combination regimens. As of late 2024, this compound is in Phase II clinical development for DLBCL.[1]

Caption: The typical drug discovery and development pipeline.

Conclusion

This compound is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.

References

- 1. This compound by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]

- 2. Avadomide - Wikipedia [en.wikipedia.org]

- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avadomide | C14H14N4O3 | CID 24967599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Avadomide Hydrochloride: A Deep Dive into its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in preclinical and clinical studies, positioning it as a promising therapeutic agent for various hematological malignancies and solid tumors. This technical guide provides an in-depth exploration of the molecular targets of avadomide, its mechanism of action, and detailed experimental protocols to facilitate further research and drug development.

Core Molecular Target: Cereblon (CRBN)

The primary molecular target of avadomide is Cereblon (CRBN) , which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). Avadomide binds to a specific pocket in the C-terminal domain of Cereblon. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, inducing the recruitment of proteins that are not typically targeted by the CRL4CRBN complex. This "molecular glue" mechanism is central to the pharmacological activity of avadomide.

Neosubstrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)

Upon binding to Cereblon, avadomide promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1][2][3] Ikaros and Aiolos are zinc finger transcription factors that play critical roles in the development and differentiation of lymphocytes. By acting as neosubstrates, they are subsequently polyubiquitinated by the E3 ligase complex and targeted for rapid degradation by the 26S proteasome.[3][4] The degradation of these transcriptional repressors is a key event that triggers the downstream anti-tumor and immunomodulatory effects of avadomide.

Quantitative Data on Avadomide Activity

While specific binding affinity (Kd) values for avadomide to Cereblon and precise DC50/IC50 values for Ikaros and Aiolos degradation are not consistently reported across all public literature, the available data indicates that avadomide is a potent CELMoD, often demonstrating greater potency than earlier generation immunomodulatory drugs like lenalidomide.

| Parameter | Target/Process | Cell Line(s) | Value | Reference |

| Degradation | Aiolos in CD19+ B cells | Human peripheral blood | Median 59% reduction 5 hours post-dose | [2] |

| Degradation | Aiolos in CD3+ T cells | Human peripheral blood | Median 45% reduction 5 hours post-dose | [2] |

| Anti-proliferative Activity | Apoptosis Induction | DLBCL cell lines | Dose-dependent increase | [4] |

Signaling Pathways and Downstream Effects

The avadomide-induced degradation of Ikaros and Aiolos initiates a cascade of downstream molecular events, leading to both direct anti-tumor effects and a potent immunomodulatory response.

Anti-Proliferative and Pro-Apoptotic Effects in B-Cell Malignancies

In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs).[4] This, in turn, can induce cell cycle arrest and apoptosis. Avadomide has shown activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[2]

Immunomodulatory Effects

The degradation of Ikaros and Aiolos in T-cells leads to the de-repression of the Interleukin-2 (IL-2) gene promoter, resulting in increased IL-2 production.[5] IL-2 is a critical cytokine for T-cell proliferation, activation, and effector function. This T-cell co-stimulation enhances the anti-tumor immune response. Furthermore, avadomide has been shown to activate Natural Killer (NK) cells, further contributing to its immunomodulatory profile.[2]

Caption: Avadomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets and mechanism of action of avadomide.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol is designed to confirm the avadomide-dependent interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.

Workflow Diagram

Caption: Workflow for Co-immunoprecipitation to detect protein interactions.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., DLBCL cell lines) and treat with this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Cereblon overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Ikaros and Aiolos to detect their presence in the Cereblon immunoprecipitate.

Western Blotting for Ikaros and Aiolos Degradation

This protocol quantifies the degradation of Ikaros and Aiolos in response to avadomide treatment.

Methodology:

-

Cell Culture and Treatment: Treat cells with a dose-range of this compound for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.[6]

Flow Cytometry for IL-2 Production in T-Cells

This protocol measures the immunomodulatory effect of avadomide by quantifying IL-2 production in T-cells.

Methodology:

-

T-Cell Isolation and Culture: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

-

Stimulation and Treatment: Activate the T-cells with anti-CD3/CD28 antibodies in the presence of this compound or a vehicle control.

-

Intracellular Cytokine Staining: After a suitable incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to accumulate IL-2 intracellularly.

-

Cell Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IL-2.

-

Flow Cytometric Analysis: Acquire the data on a flow cytometer and analyze the percentage of IL-2-producing cells within the T-cell populations.[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol identifies the genomic regions where Ikaros and Aiolos bind, which are affected by avadomide-induced degradation.

Methodology:

-

Cell Cross-linking: Treat cells with avadomide or vehicle and then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of a desired size (typically 200-600 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Ikaros or Aiolos.

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify Ikaros and Aiolos binding sites.[8][9]

Cell Viability Assay

This protocol assesses the anti-proliferative effects of avadomide on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent for a luminescence-based ATP assay.[10][11]

-

Incubation: Incubate the plates for the time recommended by the reagent manufacturer.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism of action, centered on the Cereblon-mediated degradation of the key hematopoietic transcription factors Ikaros and Aiolos, provides a dual approach of direct anti-tumor activity and potent immune stimulation. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuanced molecular interactions and downstream effects of avadomide, paving the way for its optimized clinical application and the development of next-generation CELMoDs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

Avadomide Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Avadomide (CC-122) is a novel, small-molecule therapeutic agent that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), thereby inducing the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3]. This targeted protein degradation results in potent, pleiotropic effects, including direct antitumor activity and significant immunomodulation of the tumor microenvironment (TME). Avadomide has been shown to activate T cells and Natural Killer (NK) cells, induce interferon signaling, and alter the immune cell infiltrate within tumors, providing a strong rationale for its development as a monotherapy and in combination with other anticancer agents[4][5][6]. This document provides an in-depth technical overview of Avadomide's effects on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

Avadomide exerts its effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex[7]. By binding to CRBN, Avadomide alters its substrate specificity, leading to the recruitment of neosubstrates Ikaros and Aiolos[1][4]. These transcription factors, which are crucial for lymphoid cell development and function, are then tagged with ubiquitin and targeted for rapid degradation by the proteasome[2][4]. The degradation of these transcriptional repressors is the central event that initiates Avadomide's dual antitumor and immunomodulatory activities[3].

Immunomodulatory Effects on the Tumor Microenvironment

A primary consequence of Ikaros and Aiolos degradation is the potent stimulation of the immune system. Avadomide reshapes the TME from an immunosuppressive to an immune-active state through several key mechanisms.

T-Cell and NK-Cell Activation

Degradation of Aiolos in T-cells derepresses the promoters of key immune-stimulating genes, most notably Interleukin-2 (IL-2)[4]. This leads to enhanced IL-2 production, which provides powerful co-stimulatory signals to T-cells, promoting their proliferation and activation[4][8]. In addition to T-cells, Avadomide has been shown to activate NK cells[1][4]. A crucial aspect of this immune activation is the induction of both type I and type II interferon (IFN) signaling pathways in T-cells[5][6][9]. This IFN response triggers a feed-forward cascade, further invigorating anti-tumor immune responses and promoting the conversion of non-T-cell-inflamed tumors to a T-cell-inflamed phenotype, which is more susceptible to immunotherapy[5][6][10].

Modulation of Immune Cell Populations

Clinical studies have demonstrated that Avadomide treatment significantly alters the cellular composition of the TME. Analysis of paired tumor biopsies from patients with relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL) revealed an enrichment of multiple T-cell populations, dendritic cells, and macrophages following treatment[1]. Concurrently, a reduction in the B-cell population within the tumor was observed[1]. This shift indicates increased trafficking and infiltration of effector immune cells into the tumor, transforming it into a more immunologically "hot" environment.

Anti-Angiogenic Effects

In addition to its immunomodulatory roles, Avadomide possesses antiangiogenic properties. This has been demonstrated in preclinical models, including ex vivo umbilical artery sprout outgrowth assays[4]. By inhibiting the formation of new blood vessels, Avadomide can further contribute to controlling tumor growth.

Direct Antitumor Activity

Beyond modulating the TME, Avadomide has direct, cell-autonomous effects on malignant cells. It has been shown to induce apoptosis in multiple myeloma and DLBCL cell lines[1][3][4]. The antitumor activity in DLBCL is independent of the cell-of-origin subtype (ABC or GCB), unlike some earlier-generation immunomodulatory drugs[1][2]. In other cancer types, such as pancreatic ductal adenocarcinoma (PDAC), Avadomide has been found to inhibit the pro-survival NF-κB pathway and induce G1 phase cell cycle arrest, leading to apoptosis[11][12].

Quantitative Data Summary

The pharmacodynamic and clinical effects of Avadomide have been quantified in several studies. The following tables summarize key data points.

Table 1: Pharmacodynamic Effects of Avadomide on Peripheral Blood Biomarkers

| Biomarker / Effect | Quantitative Change | Time Point | Cell Type | Citation |

|---|---|---|---|---|

| Aiolos Degradation | Median 59% reduction | 5 hours post-dose (C1D1) | CD19+ B-Cells | [1][13] |

| Aiolos Degradation | Median 45% reduction | 5 hours post-dose (C1D1) | CD3+ T-Cells | [1][13] |

| IL-2 Secretion | 300% increase (P = .018) | 1.5 hours post-dose (C1D1) | CD3-stimulated T-Cells (ex vivo) | [13] |

| IL-2 Production | 282% increase | 48 hours | SEB-stimulated PBMCs (ex vivo) | [8] |

| IFN-γ Secretion | 185% increase (P = .003) | 1.5 hours post-dose (C1D1) | CD3-stimulated T-Cells (ex vivo) |[13] |

Table 2: Changes in Intratumoral Immune Cell Composition Post-Avadomide Treatment (R/R DLBCL)

| Cell Population | Change Relative to Screening Biopsy | Method | Citation |

|---|---|---|---|

| T-Cell Populations | Enriched | RNA-sequencing with immune cell deconvolution | [1] |

| Dendritic Cells | Enriched | RNA-sequencing with immune cell deconvolution | [1] |

| Macrophages | Enriched | RNA-sequencing with immune cell deconvolution | [1] |

| B-Cell Populations | Diminished | RNA-sequencing with immune cell deconvolution |[1] |

Table 3: Summary of Clinical Efficacy of Avadomide in Hematologic Malignancies

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Metric | Citation |

|---|---|---|---|---|

| Non-Hodgkin Lymphoma (NHL) | Monotherapy (Phase I) | 60% (3/5 patients) | 1 CR, 2 PR | [4][14] |

| R/R DLBCL (Classifier-Positive) | Monotherapy | 44% | mPFS: 27 weeks | [1] |

| R/R DLBCL | Avadomide + Rituximab | 40.7% | mDOR: 8.0 months | [2][15] |

| R/R Follicular Lymphoma | Avadomide + Rituximab | 80.5% | mDOR: 27.6 months | [2][15] |

CR: Complete Response; PR: Partial Response; mPFS: median Progression-Free Survival; mDOR: median Duration of Response.

Key Experimental Protocols

Reproducing and building upon the research into Avadomide requires robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Protocol for Pharmacodynamic Biomarker Assessment (Aiolos Degradation)

This protocol is based on methodologies used in clinical trials to confirm target engagement[1][4][13].

-

Sample Collection: Collect peripheral blood from subjects into EDTA or CPT tubes at pre-dose (baseline) and at specified time points post-dose (e.g., 1.5 and 5 hours).

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation according to standard procedures.

-

Cell Staining: Resuspend PBMCs and stain with fluorescently-conjugated antibodies against surface markers to identify cell populations of interest (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) followed by permeabilization with a saponin-based or methanol-based buffer to allow intracellular antibody access.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody specific for Aiolos.

-

Flow Cytometry: Acquire data on a multi-color flow cytometer. Gate on the T-cell and B-cell populations based on surface marker expression.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the Aiolos stain within each cell population at each time point. Calculate the percentage change from baseline for each post-dose sample to quantify Aiolos degradation.

Protocol for Ex Vivo T-Cell Activation and Cytokine Analysis

This protocol is adapted from studies assessing the immunomodulatory capacity of Avadomide[8][13].

-

PBMC Isolation: Isolate PBMCs from healthy donor or patient blood as described above.

-

Cell Culture: Plate PBMCs at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.

-

Treatment: Treat cells with Avadomide (e.g., 50 nM), a vehicle control (e.g., DMSO), and/or other agents (e.g., anti-PD-1 antibody) for a specified pre-incubation period (e.g., 1 hour).

-

Stimulation: Stimulate the T-cells within the PBMC culture using an activating agent such as Staphylococcal enterotoxin B (SEB, e.g., 0.5 ng/mL) or plate-bound anti-CD3 antibodies.

-

Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.

-

Cytokine Quantification: Analyze the supernatants for cytokine concentrations (e.g., IL-2, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or standard ELISA kits.

Conclusion

Avadomide hydrochloride is a potent cereblon E3 ligase modulator that profoundly impacts the tumor microenvironment. Through the targeted degradation of Ikaros and Aiolos, it exerts a dual mechanism of action involving direct cytotoxicity to malignant cells and robust, multifaceted immunomodulation. By activating T-cells and NK-cells, inducing a pro-inflammatory interferon response, and promoting the infiltration of effector immune cells into the tumor, Avadomide can convert an immunologically "cold" TME into a "hot" one. This activity, supported by compelling quantitative pharmacodynamic and clinical data, establishes Avadomide as a promising therapeutic agent. Its ability to upregulate immune checkpoints like PD-L1 further highlights its potential for synergistic activity in combination with immune checkpoint inhibitors, offering new avenues for treating advanced malignancies[5][6][16].

References

- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anti-tumor effect of avadomide in gemcitabine-resistant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. air.unimi.it [air.unimi.it]

- 16. researchgate.net [researchgate.net]

Avadomide hydrochloride as a molecular glue

An In-depth Technical Guide to Avadomide Hydrochloride as a Molecular Glue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avadomide (CC-122) is a novel, small-molecule, orally bioavailable agent belonging to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1][2] It functions as a "molecular glue," a mechanism that involves inducing or stabilizing the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Avadomide specifically binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[5][6] This binding event alters the substrate specificity of the ligase, prompting the recruitment and degradation of "neosubstrates" that are not typically targeted by the native CRL4CRBN complex.[7][8]

The primary neosubstrates of avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][9] The degradation of these factors underlies avadomide's potent dual activities: a direct, cell-autonomous cytotoxic effect on malignant B-cells and a robust immunomodulatory effect on the tumor microenvironment, primarily through T-cell and NK-cell activation.[9][10] These properties have positioned avadomide as a promising therapeutic agent in hematologic malignancies, particularly relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][9]

Mechanism of Action: The Molecular Glue Concept

Avadomide's mechanism is a prime example of targeted protein degradation. Unlike traditional enzyme inhibitors, it does not block a protein's active site but instead hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-driving proteins.

The process unfolds in several key steps:

-

Binding to Cereblon: Avadomide binds to a specific pocket on the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[8][11]

-

Conformational Change and Neosubstrate Recruitment: This binding induces a conformational change on the surface of CRBN, creating a novel interface that has a high affinity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]

-

Ubiquitination: The recruitment of Ikaros and Aiolos brings them into close proximity with the E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to the neosubstrates.[2][6]

-

Proteasomal Degradation: The polyubiquitinated Ikaros and Aiolos are then recognized and degraded by the 26S proteasome.[3][5]

Downstream Signaling and Therapeutic Effects

The degradation of Ikaros and Aiolos, which are transcriptional repressors, leads to significant changes in gene expression within both malignant B-cells and immune cells.[5][9]

-

In Malignant B-cells: Degradation of Ikaros and Aiolos is associated with increased transcription of interferon (IFN)-stimulated genes (ISGs). This occurs independently of external IFN signaling and results in apoptosis.[6] This direct cell-autonomous activity has been observed in both Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) subtypes of DLBCL.[1][12]

-

In T-cells: In T-cells, the degradation of these repressors leads to the de-repression of key cytokine promoters, most notably Interleukin-2 (IL-2).[1][5] The subsequent increase in IL-2 production provides a powerful co-stimulatory signal, enhancing T-cell activation, proliferation, and cytotoxic function.[10] This T-cell reinvigoration is critical to the immunomodulatory anti-tumor response. Avadomide also triggers IFN signaling in T-cells, which can sensitize tumors to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[13]

Quantitative Data Summary

Table 1: Preclinical Binding Affinity and Potency

| Compound | Binding Assay Type | Target | Affinity (Ki or Kd) | Reference |

| Avadomide | Cell-based Target Engagement | CRBN | Less potent than pomalidomide in this assay | [14] |

| Iberdomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki = 4.9 µM | [15] |

| Lenalidomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki > 100 µM | [15] |

| Pomalidomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki = 25 µM | [15] |

Note: Direct comparative affinity data for avadomide from a single standardized assay is limited in the public domain. Preclinical studies consistently show it is a more potent degrader of Ikaros/Aiolos than lenalidomide.[1][16]

Table 2: Clinical Efficacy of Avadomide in R/R DLBCL (Monotherapy, Phase 1)[9][12]

| Parameter | All R/R DLBCL Patients (n=84) | Classifier-Positive (n=32) | Classifier-Negative (n=37) |

| Overall Response Rate (ORR) | 29% | 44% | 14% |

| Complete Response (CR) | 11% | Not Reported | Not Reported |

| Median Progression-Free Survival (mPFS) | Not Reported | 6 months (27 weeks) | 1.5 months |

Classifier-positive tumors are defined by high immune cell infiltration.[9]

Table 3: Common Treatment-Emergent Adverse Events (AEs) with Avadomide

| Adverse Event | Any Grade (%) (Monotherapy, R/R DLBCL, n=97)[12] | Grade 3/4 (%) (Monotherapy, R/R DLBCL, n=97)[12] | Any Grade (%) (with Rituximab, n=68)[1] | Grade 3/4 (%) (with Rituximab, n=68)[1] |

| Neutropenia | 66% | 51% | 63.2% | 55.9% |

| Infections | 57% | 24% | 23.5% | 8.8% |

| Fatigue/Asthenia | 46% | Not Reported | 22.1% | Not Reported |

| Diarrhea | Not Reported | Not Reported | 19.1% | Not Reported |

| Febrile Neutropenia | Not Reported | 10% | Not Reported | 7.4% |

| Anemia | Not Reported | 12% | Not Reported | Not Reported |

Note: Intermittent dosing schedules (e.g., 5 days on / 2 days off) were found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia compared to continuous dosing.[9][12]

Key Experimental Protocols

Protocol: Cereblon Binding Assay (Homogeneous Time-Resolved FRET)

Objective: To quantify the binding affinity of a test compound (e.g., Avadomide) to Cereblon in a competitive assay format.

Principle: This assay uses a GST-tagged recombinant human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[17]

Materials:

-

Recombinant GST-tagged human Cereblon (CRBN)

-

Thalidomide-Red tracer (or similar fluorescent ligand)

-

Anti-GST antibody labeled with Europium (Eu3+) cryptate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)

-

Test compound (Avadomide) and control compounds (Pomalidomide, negative control)

-

Low-volume 384-well white assay plates

-

HTRF-compatible microplate reader

Method:

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

Dispense 2 µL of the compound dilutions into the assay plate.

-

Add 4 µL of GST-CRBN (at a pre-optimized concentration) to each well.

-

Prepare a detection mix containing the Thalidomide-Red tracer and the anti-GST-Eu3+ antibody in assay buffer.

-

Add 4 µL of the detection mix to each well. Final volume is 10 µL.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Protocol: Aiolos/Ikaros Degradation Assay (Flow Cytometry)

Objective: To measure the dose-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1) in target cells following treatment with Avadomide.

Principle: Peripheral blood mononuclear cells (PBMCs) or specific cell lines are treated with Avadomide. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against Aiolos or Ikaros, as well as cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells). The mean fluorescence intensity (MFI) of the Aiolos/Ikaros signal within the target cell population is quantified by flow cytometry. A reduction in MFI indicates protein degradation.[9][18]

Materials:

-

PBMCs isolated from healthy donors or patients, or a relevant cell line (e.g., MM.1S, TMD8).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Avadomide stock solution (in DMSO).

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).

-

Antibodies:

-

Anti-human CD3 (e.g., APC-conjugated)

-

Anti-human CD19 (e.g., PE-conjugated)

-

Anti-human Aiolos (IKZF3) (e.g., Alexa Fluor 488-conjugated)

-

Matching isotype control antibodies.

-

-

Flow cytometer.

Method:

-

Plate cells (e.g., 1 x 10⁶ PBMCs/well) in a 96-well plate.

-

Treat cells with a serial dilution of Avadomide (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Harvest and wash the cells with FACS buffer (PBS + 2% FBS).

-

Stain for surface markers (CD3, CD19) by incubating with antibodies for 30 minutes at 4°C.

-

Wash cells to remove unbound surface antibodies.

-

Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's protocol.

-

Stain for intracellular targets by incubating with anti-Aiolos/Ikaros or isotype control antibodies for 30-60 minutes at room temperature.

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

Data Analysis:

-

Gate on the cell populations of interest (e.g., CD3+ T-cells and CD19+ B-cells).

-

Determine the MFI for the Aiolos/Ikaros stain in each population for each treatment condition.

-

Normalize the MFI values to the vehicle control to calculate the percentage of remaining protein.

-

Plot the percentage of Aiolos/Ikaros remaining against the log of Avadomide concentration to determine the DC₅₀ (concentration for 50% degradation).

Protocol: In Vitro Ubiquitination Assay

Objective: To demonstrate that Avadomide promotes the CRBN-dependent ubiquitination of a neosubstrate (e.g., IKZF1).

Principle: Recombinant components of the ubiquitination cascade are combined in the presence or absence of Avadomide. The reaction mixture includes the E1 activating enzyme, an E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant neosubstrate. The formation of polyubiquitin chains on the substrate is detected by immunoblotting.[3][6]

Materials:

-

Recombinant Human E1 enzyme (UBE1)

-

Recombinant Human E2 enzyme (e.g., UBE2D1)

-

Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)

-

Recombinant Human Ubiquitin

-

Recombinant neosubstrate (e.g., GST-tagged IKZF1)

-

ATP solution

-

Avadomide stock solution (in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels, transfer apparatus, and immunoblotting reagents

-

Primary antibodies: Anti-Ubiquitin, Anti-GST (or anti-IKZF1)

Method:

-

Set up reactions in microcentrifuge tubes on ice.

-

To the reaction buffer, add E1, E2, ubiquitin, and ATP.

-

Add the CRL4CRBN complex and the GST-IKZF1 substrate.

-

Add Avadomide or vehicle control (DMSO) to the respective tubes. Include a control reaction lacking the E3 ligase or ATP to confirm dependency.

-

Initiate the reaction by incubating at 37°C for 60-120 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Perform immunoblotting:

-

Block the membrane (e.g., with 5% milk in TBST).

-

Incubate with primary antibody (e.g., anti-ubiquitin or anti-GST).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect with an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis:

-

Analyze the resulting blot. In the presence of all components and Avadomide, a high-molecular-weight smear or laddering pattern above the band for unmodified GST-IKZF1 should be visible when blotting for either ubiquitin or the GST tag. This pattern represents polyubiquitinated substrate and indicates a positive result.

References

- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

- 17. revvity.com [revvity.com]

- 18. aacrjournals.org [aacrjournals.org]

Avadomide Hydrochloride: A Deep Dive into the Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of cereblon E3 ligase modulators (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in a range of hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and multiple myeloma. A key mechanism of Avadomide's antitumor effect is the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the molecular pathways governing Avadomide-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

Avadomide's primary mechanism of action involves the modulation of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to the substrate receptor cereblon (CRBN), Avadomide induces a conformational change that expands the substrate specificity of the E3 ligase.[1][2][3] This alteration in substrate recognition leads to the recruitment, polyubiquitination, and subsequent proteasomal degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these key transcription factors is the initiating event in the downstream signaling cascade that culminates in apoptosis of malignant B-cells.[4][5]

The Apoptosis Induction Signaling Pathway

The degradation of Ikaros and Aiolos by Avadomide triggers a cascade of molecular events that converge to induce programmed cell death. A central consequence of Ikaros and Aiolos depletion is the de-repression of interferon-stimulated genes (ISGs), which play a crucial role in apoptosis.[4][5] Additionally, the degradation of these transcription factors leads to the downregulation of key survival factors such as c-Myc and Interferon Regulatory Factor 4 (IRF4).[4][6]

Quantitative Data

The anti-proliferative and pro-apoptotic effects of Avadomide have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of Avadomide in DLBCL Cell Lines

| Cell Line Subtype | Parameter | Value | Reference |

| ABC & GCB DLBCL | Anti-proliferative Activity | Demonstrated | [1] |

| ABC & GCB DLBCL | Apoptosis Induction | Demonstrated | [1] |

ABC: Activated B-cell like; GCB: Germinal Center B-cell like

Table 2: Clinical Efficacy of Avadomide in Relapsed/Refractory (R/R) DLBCL (NCT01421524)

| Patient Population | Endpoint | Result | Reference |

| R/R DLBCL (de novo) | Overall Response Rate (ORR) | 29% | [3][7] |

| Complete Response (CR) | 11% | [3][7] | |

| Classifier-Positive R/R DLBCL | ORR | 44% | [3][7] |

| Median Progression-Free Survival (mPFS) | 6 months | [3] | |

| Classifier-Negative R/R DLBCL | ORR | 19% | [3][7] |

| mPFS | 1.5 months | [3] |

Table 3: Clinical Efficacy of Avadomide with Rituximab in R/R DLBCL and Follicular Lymphoma (FL)

| Disease | Endpoint | Result | Reference |

| R/R DLBCL | ORR | 40.7% | [1] |

| Median Duration of Response (mDOR) | 8.0 months | [1] | |

| R/R FL | ORR | 80.5% | [1] |

| mDOR | 27.6 months | [1] |

Experimental Protocols

Western Blotting for Ikaros, Aiolos, and Cereblon Degradation

This protocol is for the detection of protein degradation following Avadomide treatment.

-